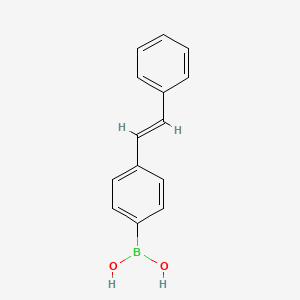

(E)-(4-Styrylphenyl)boronic acid

Description

Properties

Molecular Formula |

C14H13BO2 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

[4-[(E)-2-phenylethenyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+ |

InChI Key |

RAHFHNVYCKLZGU-VOTSOKGWSA-N |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

1H NMR and 13C NMR data for (E)-(4-Styrylphenyl)boronic acid

PART 1: INTRODUCTION & STRUCTURAL LOGIC

1.1 Executive Summary

(E)-(4-Styrylphenyl)boronic acid (CAS: 146436-63-7) is a critical intermediate in the synthesis of covalent organic frameworks (COFs), optoelectronic materials, and pharmaceutical biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its characterization presents unique challenges due to the dynamic equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine), as well as the quadrupolar relaxation of the boron nucleus affecting

This guide provides a definitive protocol for the NMR characterization of this molecule, synthesizing field-proven experimental setups with theoretical chemical shift assignments.

1.2 Structural Analysis & Atom Mapping

To interpret the NMR data correctly, we must first establish the atom numbering system. The molecule consists of three distinct magnetic environments:

-

The Boronic Phenyl Ring (Ring A): Contains the electron-deficient boron center.

-

The Vinylene Bridge: Rigid trans (E) geometry.

-

The Terminal Phenyl Ring (Ring B): Electronically neutral styrene moiety.

Figure 1: Structural connectivity and magnetic domains of (E)-(4-Styrylphenyl)boronic acid.

PART 2: EXPERIMENTAL PROTOCOL (Self-Validating)

2.1 Sample Preparation & Solvent Selection

Critical Causality: Boronic acids are prone to dehydration, forming boroxines (trimers) in non-polar solvents like CDCl

-

Protocol: Use DMSO-d

. -

Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This stabilizes the monomeric boronic acid species (

) and prevents boroxine formation.

Step-by-Step Workflow:

-

Massing: Weigh 10–15 mg of the solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D). -

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

-

Transfer: Filter through a cotton plug into a standard 5mm NMR tube to remove paramagnetic particulates (iron dust) that broaden peaks.

2.2 Acquisition Parameters

-

Instrument: 400 MHz or higher (500 MHz preferred for resolution of aromatic multiplets).

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: Quaternary carbons and boron-adjacent protons have longer

relaxation times.

-

-

Scans (NS):

- H: 16 scans.

- C: 1024 scans (Required due to C-B broadening).

PART 3: SPECTROSCOPIC DATA & INTERPRETATION

3.1

H NMR Data (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 8.06 | Singlet (br) | 2H | - | B(OH) | Exchangeable protons. Broadened by quadrupole relaxation of |

| 7.78 | Doublet | 2H | 8.1 | Ar-H (C2,6) | Deshielded by the electron-withdrawing empty p-orbital of Boron. |

| 7.62 | Doublet | 2H | 7.6 | Ar-H (C2',6') | Ortho protons on the terminal phenyl ring. |

| 7.58 | Doublet | 2H | 8.1 | Ar-H (C3,5) | Protons on the boronic ring, meta to Boron. |

| 7.39 | Triplet | 2H | 7.5 | Ar-H (C3',5') | Meta protons on the terminal phenyl ring. |

| 7.34 | Doublet | 1H | 16.4 | Vinyl H (C- | Large coupling constant ( |

| 7.29 | Triplet | 1H | 7.4 | Ar-H (C4') | Para proton on terminal phenyl ring. |

| 7.24 | Doublet | 1H | 16.4 | Vinyl H (C- | Pairs with 7.34 ppm. Often overlaps with aromatic region. |

3.2

C NMR Data (100 MHz, DMSO-d

)

| Shift ( | Type | Assignment | Technical Note |

| 139.2 | C (quat) | C4 (Ipso to Vinyl) | Bridgehead carbon on Ring A. |

| 137.4 | C (quat) | C1' (Ipso to Vinyl) | Bridgehead carbon on Ring B. |

| 134.5 | CH | C2,6 (Ortho to B) | Deshielded. |

| ~132-135 | C (quat) | C1 (C-Boron) | Diagnostic: Very broad or invisible due to scalar coupling with quadrupolar Boron ( |

| 129.2 | CH | C3',5' | Terminal ring meta carbons. |

| 128.8 | CH | Vinyl C- | |

| 128.2 | CH | C4' | Terminal ring para carbon. |

| 127.8 | CH | Vinyl C- | |

| 126.9 | CH | C2',6' | Terminal ring ortho carbons. |

| 125.8 | CH | C3,5 | Ring A meta carbons. |

PART 4: TROUBLESHOOTING & VALIDATION

4.1 The "Boron Effect" Diagram

The most common failure mode in characterizing this compound is misinterpreting the missing Carbon-Boron peak or the broad OH peak.

Figure 2: Troubleshooting common NMR anomalies associated with organoboron compounds.

4.2 Boroxine Equilibrium Check

If you observe a complex set of multiplets rather than clean doublets/triplets, your sample has likely partially dehydrated into a boroxine.

-

Test: Add 1 drop of D

O to the NMR tube. -

Result: This hydrolyzes the boroxine back to the monomeric acid, simplifying the spectrum to the data listed in Table 3.1.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Iwanaga, T., et al. (2007). Synthesis and Properties of Stilbene-Based Boronic Acids. Journal of Organic Chemistry.

-

SDBS Spectral Database for Organic Compounds. (2023). National Institute of Advanced Industrial Science and Technology (AIST).

FT-IR Spectroscopic Profiling of (E)-(4-Styrylphenyl)boronic Acid: A Comprehensive Technical Guide

Executive Summary

(E)-(4-Styrylphenyl)boronic acid is a highly versatile organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions, the design of fluorescent probes, and advanced materials synthesis. Validating the structural integrity of this molecule—specifically confirming the presence of the reactive boronic acid headgroup and the trans (E) stereochemistry of the styryl scaffold—is a critical quality control step. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly diagnostic method for this validation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple peak-picking. Here, we will dissect the vibrational causality behind the spectrum, establishing a self-validating framework for spectral interpretation and sample preparation that ensures maximum data fidelity.

Molecular Architecture & Vibrational Causality

To accurately interpret the FT-IR spectrum of (E)-(4-Styrylphenyl)boronic acid, we must deconstruct the molecule into its three primary vibrational domains. Each domain interacts with infrared radiation based on its unique reduced mass, bond strength, and dipole moment changes (

The Boronic Acid Headgroup (-B(OH)₂)

The boronic acid moiety is characterized by an sp² hybridized boron atom, resulting in a trigonal planar geometry.

-

O-H Stretching: The hydroxyl groups engage in extensive intermolecular hydrogen bonding in the solid state. This weakens the O-H bond slightly and broadens the energy distribution of the stretching modes, resulting in a characteristic broad, strong absorption band between 3200 and 3400 cm⁻¹ .

-

B-O Asymmetric Stretching: Because the boron-oxygen bonds lie in a trigonal planar arrangement (BO₃-like local symmetry), the asymmetric stretching of the B-O bonds induces a massive change in the dipole moment. This manifests as a highly intense, distinct peak in the 1340–1380 cm⁻¹ region[1].

The trans-Styryl Scaffold (-CH=CH-Ph)

The stereochemistry of the alkene bridge is the most critical structural feature to verify, as cis/trans isomerization drastically alters the molecule's spatial geometry and reactivity.

-

Alkene C=C Stretch: The stretching of the carbon-carbon double bond typically appears around 1630 cm⁻¹ . However, because the (E)-styryl system is highly conjugated and relatively symmetric, the change in dipole moment during this stretch is small, often rendering this peak weak to medium in intensity.

-

Diagnostic trans C-H Out-of-Plane (oop) Bend: The most authoritative marker for the (E)-isomer is the out-of-plane bending (or "wagging") of the vinylic hydrogens. In a trans configuration, these two hydrogens are locked on opposite sides of the double bond. Their out-of-plane bending modes couple constructively to produce a highly symmetric, intense wagging vibration at ~965 ± 5 cm⁻¹ [2]. The absence of a strong peak at ~700 cm⁻¹ (which would indicate a cis alkene) confirms the (E)-geometry.

The Aromatic Rings

The molecule contains two distinct benzene rings: a para-disubstituted ring attached to the boron, and a mono-substituted terminal phenyl ring.

-

sp² C-H Stretching: Both rings, along with the alkene, contribute to sharp, weak-to-medium C-H stretching vibrations just above the alkane threshold, typically between 3000 and 3100 cm⁻¹ .

-

Aromatic C-H oop Bending: The out-of-plane bending of adjacent aromatic hydrogens is highly sensitive to the substitution pattern. The mono-substituted terminal ring produces two strong bands at ~700 and ~750 cm⁻¹ , while the para-disubstituted ring (with two adjacent hydrogens on each side) produces a strong band at ~800–850 cm⁻¹ .

Caption: Diagnostic FT-IR logic tree for (E)-(4-Styrylphenyl)boronic acid functional groups.

Quantitative FT-IR Spectral Assignments

The following table synthesizes the expected quantitative FT-IR data for (E)-(4-Styrylphenyl)boronic acid, providing a rapid reference for spectral validation.

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group | Vibrational Mode Assignment |

| 3200 – 3400 | Strong | Broad | Boronic Acid | Intermolecular H-bonded O-H stretching |

| 3000 – 3100 | Weak-Med | Sharp (Multiple) | Aromatic / Alkene | sp² C-H stretching |

| 1500 – 1600 | Medium | Sharp (Multiple) | Aromatic Rings | Aromatic C=C stretching |

| ~1630 | Weak-Med | Sharp | trans-Alkene | Conjugated C=C stretching |

| 1340 – 1380 | Strong | Sharp | Boronic Acid | Asymmetric B-O stretching (trigonal) |

| 1080 – 1100 | Medium | Sharp | Boronic Acid | B-C (aryl) stretching |

| ~965 ± 5 | Strong | Sharp | trans-Alkene | trans vinylic C-H out-of-plane bending (wag) |

| 800 – 850 | Strong | Sharp | Aromatic Ring | p-disubstituted C-H out-of-plane bending |

| 700 – 750 | Strong | Sharp (Doublet) | Aromatic Ring | Mono-substituted C-H out-of-plane bending |

Experimental Protocol: Self-Validating FT-IR Acquisition

The Causality of Technique Selection: ATR vs. KBr

While Potassium Bromide (KBr) pellet pressing is a traditional method for solid-state FT-IR, it is contraindicated for precise boronic acid characterization. Boronic acids are highly susceptible to thermal and pressure-induced dehydration, spontaneously condensing into six-membered cyclic anhydrides known as boroxines [3].

The high pressure (often >10,000 psi) and localized frictional heating generated during KBr pellet preparation can induce partial boroxine formation[4]. This artifact manifests spectroscopically as a severe attenuation of the O-H stretch (~3300 cm⁻¹) and the emergence of spurious B-O-B anhydride stretching bands.

Step-by-Step ATR-FTIR Methodology

-

Crystal Preparation: Clean the diamond or ZnSe ATR crystal utilizing a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to flash evaporate completely to prevent spectral contamination.

-

Background Acquisition: Collect a background spectrum (ambient air) using 32 to 64 scans at a resolution of 4 cm⁻¹. This step is critical to subtract atmospheric water vapor and CO₂ interferences, which can mask the O-H stretching region.

-

Sample Application: Transfer approximately 2–5 mg of (E)-(4-Styrylphenyl)boronic acid powder directly onto the center of the ATR crystal. Ensure the powder is free-flowing and unagglomerated.

-

Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Scientific Rationale: Optimal contact between the solid and the crystal is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure yields low signal-to-noise ratios, while excessive pressure risks fracturing the crystal.

-

Data Acquisition: Acquire the sample spectrum using identical parameters to the background (32–64 scans, 4 cm⁻¹ resolution).

-

Spectral Processing: Apply an ATR correction algorithm if quantitative peak ratios are required. Scientific Rationale: The depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match transmission spectra.

Caption: Step-by-step ATR-FTIR acquisition workflow avoiding boroxine dehydration.

References

-

Smith, B. C. "The Infrared Spectroscopy of Alkenes." Spectroscopy, 2016. Available at:[Link]

-

Patil, N. R., Hiremath, S. M., & Hiremath, C. S. "DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid." AIP Conference Proceedings, 2018. Available at:[Link]

-

Hu, J., et al. "Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers." ACS Applied Materials & Interfaces (via NIH), 2025. Available at:[Link]

Sources

stability and storage of (E)-(4-Styrylphenyl)boronic acid

Technical Guide: Stability, Storage, and Handling of (E)-(4-Styrylphenyl)boronic Acid

Executive Summary

(E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2) is a bifunctional building block combining a reactive boronic acid moiety with a photo-active stilbene backbone. While the boronic acid group introduces susceptibility to reversible dehydration (boroxine formation), the stilbene core dictates a strict requirement for light protection to prevent irreversible E-to-Z photoisomerization.

This guide defines the standard operating procedures (SOPs) for maintaining the structural integrity of this reagent, prioritizing photon exclusion , moisture management , and inert atmosphere storage .

Part 1: Physicochemical Profile[1][2][3][4]

Before establishing storage protocols, one must distinguish the target molecule from structurally similar analogs often confused in procurement.

| Property | Specification |

| Chemical Name | (E)-(4-Styrylphenyl)boronic acid |

| Structure | Ph–CH=CH–C₆H₄–B(OH)₂ (4-position) |

| CAS Number | 250603-10-2 (Note: Do not confuse with Styrylboronic acid, CAS 6783-05-7) |

| Molecular Weight | 224.06 g/mol |

| Physical State | White to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, THF, Methanol; Sparingly soluble in water |

| Key Vulnerabilities | UV/Visible light (Isomerization), Moisture fluctuations (Anhydride formation) |

Part 2: Degradation Mechanisms & Stability Logic

The instability of (E)-(4-Styrylphenyl)boronic acid arises from two distinct chemical functionalities: the stilbene alkene and the boronic acid . Understanding these pathways is essential for troubleshooting purity issues.

The Stilbene Trap: Photoisomerization

The most critical irreversible degradation pathway is the photo-induced isomerization of the central double bond.

-

Mechanism: Upon absorption of UV or violet light (

nm), the thermodynamically stable (E)-isomer (trans) transitions to the excited singlet state, relaxing into the metastable (Z)-isomer (cis). -

Impact: The (Z)-isomer possesses different steric properties and may fail to undergo stereospecific cross-coupling or create impurities in supramolecular assemblies. This process is often irreversible in the solid state without recrystallization.

The Boroxine Equilibrium: Dehydration

Like all aryl boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1]

-

Mechanism:

-

Causality: Storage in ultra-dry conditions (desiccators) or heating favors the boroxine. Exposure to ambient humidity favors the free acid.

-

Impact: This is a reversible physical change, not chemical destruction. However, it alters the effective molecular weight (stoichiometry errors in synthesis).

Oxidative Deboronation

-

Mechanism: Reaction with atmospheric oxygen, often catalyzed by trace metals or light, cleaving the C-B bond to yield 4-styrylphenol.

-

Impact: Irreversible loss of the reactive boron center.

Visualizing the Degradation Pathways

Caption: Fig 1. Primary stability pathways. Red paths indicate irreversible degradation; Yellow paths indicate reversible equilibrium.

Part 3: Storage & Handling SOP

This protocol is designed to maximize shelf-life (>12 months) and ensure reproducibility in Suzuki-Miyaura couplings or materials synthesis.

Phase 1: Receiving & Aliquoting

-

Immediate Action: Upon receipt, do not store the bulk bottle directly in the fridge if it will be opened frequently. Repeated thermal cycling introduces condensation (hydrolysis/oxidation).

-

Protocol:

-

Equip a workspace with amber lighting or cover lamps with yellow film (cut-off <400 nm).

-

Flush a glovebox or glove bag with Nitrogen/Argon.

-

Subdivide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg) in amber glass vials with Teflon-lined caps.

-

Seal caps with Parafilm to prevent oxygen ingress.

-

Phase 2: Long-Term Storage

-

Temperature: Store at -20°C (Freezer) . Lower temperatures kinetically inhibit oxidation and polymerization.

-

Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

-

Light: Absolute darkness. If amber vials are unavailable, wrap clear vials in aluminum foil before freezing.

Phase 3: Solubilization & Use

-

Thawing: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

-

Solvent Choice:

-

Preferred: Anhydrous THF or DMF (degassed).

-

Avoid: Acetone (can form boronate complexes) or alcohols (unless transesterification is intended).

-

-

Usage Window: Prepare solutions immediately prior to use. Do not store stock solutions of this reagent.

Workflow Diagram

Caption: Fig 2. Lifecycle workflow from receipt to reaction. Note the critical thawing step to prevent condensation.

Part 4: Quality Control & Validation

Before committing valuable coupling partners, validate the integrity of the boronic acid using ¹H NMR (DMSO-d₆) .

| Diagnostic Feature | Chemical Shift (approx.) | Interpretation |

| Alkene Protons (Styryl) | Coupling Constant ( | |

| Boronic -OH | Integration should be 2H. If missing or integrated low, the sample may have dehydrated to Boroxine . | |

| Phenolic -OH | Indicates oxidative deborylation (Impurity). |

Corrective Action:

-

If Boroxine is present: The sample is usable. Calculate stoichiometry based on the assumption of a mixture or add a drop of D₂O to the NMR tube to hydrolyze it back to the acid for quantification.

-

If (Z)-isomer is present: Recrystallization is required (typically from hot water/ethanol mixtures, though difficult) or the batch should be discarded for stereosensitive applications.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 165992799 (Related Hydroxy Derivative)

-

Source:

-

Boronic Acid Stability

-

Stilbene Photoisomerization

- Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481.

-

Source:

-

Handling Protocols

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Source:

Sources

An In-depth Technical Guide to the Electronic Properties of Substituted Styrylboronic Acids

This guide provides a comprehensive exploration of the electronic properties of substituted styrylboronic acids, a class of molecules garnering significant interest for their tunable photophysics and applications in chemical sensing and materials science. We will delve into the fundamental principles governing their behavior, robust methodologies for their synthesis and characterization, and the computational tools used to predict their properties, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Versatile Styrylboronic Acid Scaffold

Styrylboronic acids are organic compounds characterized by a boronic acid group (-B(OH)_2) attached to a styrene core. This structure combines a conjugated π-system (the styryl group) with a unique Lewis acidic center (the boron atom), creating a scaffold whose electronic and photophysical properties can be precisely modulated. The true power of this molecular class lies in the ability to install various substituent groups on the aromatic rings, thereby tuning the electron density distribution across the molecule. This tunability has made them exemplary candidates for applications such as fluorescent sensors for saccharides, components in organic light-emitting diodes (OLEDs), and probes for biological systems.[1][2][3]

The boronic acid moiety is particularly notable for its ability to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates.[4][5] This interaction, which is central to their use in glucose sensing, fundamentally alters the electronic nature of the boron center, providing a clear mechanism for signal transduction.[1][2]

Caption: General chemical structure of a substituted styrylboronic acid.

Fundamental Principles: Substituent Effects on Electronic Structure

The electronic properties of styrylboronic acids are dictated by the interplay between the conjugated styryl backbone, the boronic acid group, and any additional substituents. This relationship can be understood through the lens of Frontier Molecular Orbital (FMO) theory.

The Role of the Boronic Acid Group

The boron atom in a free boronic acid is sp²-hybridized, possessing a vacant p-orbital. This allows it to participate in the π-conjugation of the styryl system, acting as an electron-accepting group.[6] This acceptor character significantly influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). However, upon binding with a diol or at a sufficiently high pH, the boron atom undergoes rehybridization to a tetrahedral sp³ geometry, forming an anionic boronate ester.[6] In this state, the vacant p-orbital is eliminated, and the group loses its electron-accepting nature. This electronic switch is the primary mechanism for fluorescence modulation in sensing applications.[5][6]

Impact of Electron-Donating and -Withdrawing Groups

The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings allows for fine-tuning of the molecule's electronic landscape.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the π-system. This generally raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO energy gap.[7][8]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density from the π-system. This effect lowers the energy of both the HOMO and LUMO, but typically has a more pronounced effect on the LUMO, also resulting in a reduced HOMO-LUMO gap.[7][9]

The HOMO-LUMO gap is a critical parameter, as it directly correlates with the energy required for electronic excitation.[8][10] A smaller gap corresponds to absorption of lower-energy (longer wavelength) light, causing a bathochromic (red) shift in the absorption and emission spectra.

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of a substituent can be quantitatively described by the Hammett equation:

log(K/K₀) = ρσ

Where K and K₀ are the equilibrium constants for the substituted and unsubstituted molecules, respectively, σ is the substituent constant (which depends on the group and its position), and ρ is the reaction constant.[11][12][13] For the dissociation of phenylboronic acids, the reaction constant (ρ) is positive (~2.06 in aqueous solution), indicating that the acidity is enhanced by electron-withdrawing groups (which have positive σ values).[11] This relationship provides a predictive framework for designing boronic acids with a specific pKa, which is crucial for ensuring their function at physiological pH.

Synthesis and Purification

The synthesis of substituted styrylboronic acids can be achieved through various organic reactions. A common and effective method is the Knoevenagel condensation, which offers good control over stereochemistry, typically yielding the more stable E-isomer.

Caption: General workflow for the synthesis of styrylboronic acids.

Experimental Protocol: Synthesis of (E)-2-(4-methoxystyryl)phenylboronic acid

This protocol describes a representative synthesis. Causality: The use of microwave (MW) irradiation accelerates the reaction, reducing reaction times compared to conventional heating.[3] Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation, while acetic acid serves as a catalyst.

-

Reactant Preparation: To a microwave-safe vessel, add 4-formylphenylboronic acid (1.0 mmol), 4-methoxyphenylacetic acid (1.0 mmol), piperidine (0.2 mL), and glacial acetic acid (0.2 mL) in 10 mL of anhydrous toluene.

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The self-validating nature of this protocol relies on the clear spectral signatures of the starting materials disappearing and the expected signals for the styryl product appearing, confirmed by mass spectrometry.

Experimental and Computational Characterization

A combination of spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the electronic properties.

Spectroscopic Analysis

Protocol: UV-Visible Absorption and Fluorescence Spectroscopy

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the styrylboronic acid in a suitable solvent (e.g., DMSO or Methanol).

-

Working Solutions: Prepare a series of dilutions in the desired solvent (e.g., phosphate buffer at pH 7.4) to a final concentration where the absorbance is within the linear range of the spectrophotometer (typically < 0.1).

-

Absorption Measurement: Record the UV-Vis absorption spectrum from 250 to 600 nm. The wavelength of maximum absorbance (λ_abs) corresponds to the S₀ → S₁ transition.

-

Emission Measurement: Excite the sample at its λ_abs and record the fluorescence emission spectrum. The wavelength of maximum emission is λ_em.

-

Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Electrochemical Analysis

Protocol: Cyclic Voltammetry (CV)

Causality: CV measures the potential at which a molecule is oxidized and reduced. These potentials can be correlated to the HOMO and LUMO energy levels, respectively, providing an experimental measure of the frontier orbital energies.

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve the styrylboronic acid in the electrolyte solution to a concentration of ~1 mM.

-

Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Internal Standard: Add ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs towards positive potentials to measure oxidation, and then reverse the scan towards negative potentials to measure reduction.

-

Data Analysis: Determine the half-wave potentials for oxidation (E_ox) and reduction (E_red). Calculate the HOMO and LUMO energies using the following empirical equations: E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

Computational Modeling

Causality: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical methods that solve the Schrödinger equation for a molecule to predict its geometric and electronic structure.[14][15] This provides theoretical insight that complements and helps interpret experimental results.[16][17]

Caption: Workflow for computational analysis of styrylboronic acids.

Data Summary: Comparing Experimental and Computational Results

The table below illustrates the expected trends for a series of para-substituted styrylboronic acids. EDGs (-OCH₃) decrease the HOMO-LUMO gap primarily by raising the HOMO, leading to red-shifted absorption. EWGs (-NO₂) decrease the gap by lowering the LUMO, also causing a red-shift.

| Substituent (R) | Hammett σ_p | E_HOMO (eV) [CV] | E_LUMO (eV) [CV] | ΔE (eV) [CV] | λ_abs (nm) [UV-Vis] | ΔE (eV) [DFT] |

| -OCH₃ | -0.27 | -5.2 | -1.9 | 3.3 | 355 | 3.4 |

| -H | 0.00 | -5.5 | -2.0 | 3.5 | 330 | 3.6 |

| -NO₂ | 0.78 | -5.9 | -2.8 | 3.1 | 380 | 3.2 |

Application Highlight: Mechanism of Fluorescent Saccharide Sensing

The principles outlined above converge in the application of styrylboronic acids as fluorescent sensors for saccharides. Many sensor designs incorporate a donor-acceptor (D-A) framework, where an EDG is placed on one end of the molecule and the boronic acid acts as the acceptor.

Caption: Mechanism of a 'turn-on' fluorescent saccharide sensor.

Mechanism Explained:

-

Unbound State: In the absence of saccharides, the sp²-hybridized boronic acid acts as an efficient electron acceptor.[6] Upon photoexcitation, an electron moves from the donor-rich part of the molecule to the acceptor part (the styrylboronic acid moiety), forming an intramolecular charge-transfer (ICT) state. This ICT state often has efficient non-radiative decay pathways, resulting in low fluorescence (quenching).[6]

-

Saccharide Binding: When a saccharide is introduced, it binds to the boronic acid, forcing the boron into an sp³-hybridized state.[2]

-

Bound State: This geometric and electronic change eliminates the acceptor character of the boron center. The ICT pathway is now inhibited. Upon excitation, the molecule relaxes through a locally excited (LE) state, which has a much higher probability of radiative decay, leading to a significant increase in fluorescence intensity—a "turn-on" response.[2][6] Some systems are designed to produce a shift in emission wavelength, enabling ratiometric sensing, which is more robust as it is independent of probe concentration.[6]

Conclusion

Substituted styrylboronic acids represent a powerful and versatile class of molecules. By understanding the fundamental principles of substituent effects, frontier molecular orbital theory, and the unique electronic nature of the boronic acid group, researchers can rationally design compounds with tailored properties. The synergy between robust synthetic protocols, detailed experimental characterization, and predictive computational modeling provides a complete toolkit for exploring and exploiting these properties. This integrated approach is paving the way for the development of next-generation chemical sensors, advanced electronic materials, and novel tools for drug discovery and diagnostics.

References

-

DiCesare, N., & Lakowicz, J. R. (2002). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Biomedical Optics. [Link]

-

McNicholas, K., & Bull, S. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research. [Link]

-

Lewis, G. R., & Le, H. T. (2021). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. ACS Omega. [Link]

-

Joliat, E., & Therrien, B. (2021). Allosteric Fluorescent Detection of Saccharides and Biomolecules in Water from a Boronic Acid Functionalized Arene Ruthenium Metalla-Rectangle. ChemRxiv. [Link]

-

Xu, S., et al. (2019). A boronic acid-based fluorescent hydrogel for monosaccharide detection. Frontiers of Chemical Science and Engineering. [Link]

-

D'Urso, A., et al. (2022). Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells. Molecules. [Link]

-

Chemistry Stack Exchange. (2024). Protonation / substituent effects on the energies of HOMO and LUMO. Chemistry Stack Exchange. [Link]

-

Kubik, S., et al. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Energies of HOMO, LUMO, and the gap between HOMO-LUMO. ResearchGate. [Link]

-

Pedone, A., et al. (2018). On the simulation of vibrationally resolved electronic spectra of medium-size molecules: the case of styryl substituted BODIPYs. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (n.d.). Hammett plot of p-substituted styrylbenzyl analogues under different reaction conditions. ResearchGate. [Link]

-

Węglarz, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Chalmers University of Technology. (2021). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. Chalmers Research. [Link]

-

ResearchGate. (n.d.). Triarylborane-Based Helical Donor-Acceptor Compounds: Synthesis, Photophysical, and Electronic Properties. ResearchGate. [Link]

-

University of Victoria. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Victoria Course Material. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Pedone, A., et al. (2018). On the simulation of vibrationally resolved electronic spectra of medium-size molecules: the case of styryl substituted BODIPYs. RSC Publishing. [Link]

-

Węglarz, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

van der Worp, D. A., et al. (2025). A database of steric and electronic properties of heteroaryl substituents. Scientific Data. [Link]

-

DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A. [Link]

-

Segawa, Y., et al. (2009). Synthesis of B-Protected β-Styrylboronic Acids via Iridium-Catalyzed Hydroboration of Alkynes with 1,8-Naphthalenediaminatoborane Leading to Iterative Synthesis of Oligo(phenylenevinylene)s. Organic Letters. [Link]

-

Forschungszentrum Jülich. (2025). Computational Materials Modeling. Forschungszentrum Jülich. [Link]

-

Mai, H. L. T., et al. (2020). Synthesis and characterization of donor-acceptor semiconducting polymers containing 4-(4-((2-ethylhexyl)oxy)phenyl)-4: H -dithieno[3,2- b:2',3'- d] pyrrole for organic solar cells. Kyung Hee University. [Link]

-

Vallejo, E., & Tapia, A. (2022). Simulating Electronic Absorption Spectra of Atmospherically Relevant Molecules: A Systematic Assignment for Enhancing Undergraduate STEM Education. Journal of Chemical Education. [Link]

-

Rosas-Garcia, V. M. (2011). The electronic structure of substituted iminoboranes. Computational and Theoretical Chemistry. [Link]

-

Schröder, L. A., et al. (2021). Evaluating the Interactions Between Vibrational Modes and Electronic Transitions Using Frontier Orbital Derivatives. ChemRxiv. [Link]

-

Sandlass, S. K. (2021). Fundamental characterization of donor-acceptor Stenhouse adducts in photoactive polymers towards applications in soft photoactuation. eScholarship, University of California. [Link]

-

Turek, J., et al. (2025). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. International Journal of Molecular Sciences. [Link]

-

Al-Afyouni, M. H., & Name, K. A. (2015). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. International Journal of Photoenergy. [Link]

Sources

- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.hep.com.cn [journal.hep.com.cn]

- 3. Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.chalmers.se [research.chalmers.se]

- 13. web.viu.ca [web.viu.ca]

- 14. research.unipd.it [research.unipd.it]

- 15. Computational Materials Modeling [fz-juelich.de]

- 16. On the simulation of vibrationally resolved electronic spectra of medium-size molecules: the case of styryl substituted BODIPYs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Precision Suzuki-Miyaura Coupling of (E)-(4-Styrylphenyl)boronic Acid

Application Note & Protocol | Doc ID: AN-SPBA-042 | Version 2.1

Executive Summary

(E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2) is a specialized aryl boronic acid reagent used primarily in the synthesis of extended

Successful coupling requires a protocol that balances high cross-coupling efficiency with the preservation of the olefin geometry (E-isomer) and suppression of polymerization . This guide details optimized conditions to install the stilbene unit onto aryl halides while mitigating common failure modes like protodeboronation and homocoupling.

Critical Reaction Parameters

The Reagent: Structural Considerations

The molecule consists of a central phenyl ring bearing a boronic acid and a trans-styryl group.

-

Stability: The aryl-boron bond is robust, but the styryl double bond makes the molecule light-sensitive and prone to radical polymerization at high temperatures.

-

Solubility: Moderate in alcohols; high in THF, Dioxane, and DMF.

-

Reactivity Profile: As an aryl boronic acid, it is less prone to rapid protodeboronation than vinyl boronic acids, but the extended conjugation increases its susceptibility to oxidative homocoupling.

Catalyst Selection

-

Standard Recommendation: Pd(PPh₃)₄ (Tetrakis) .

-

Why: The bulky triphenylphosphine ligands stabilize the Pd(0) species and are sufficient for coupling with aryl bromides and iodides. It is cost-effective and reliable for unhindered substrates.[1]

-

-

High-Performance Alternative: Pd(dppf)Cl₂·DCM or XPhos Pd G2 .

-

Why: For sterically hindered aryl chlorides or electron-rich electrophiles, bidentate ligands (dppf) or dialkylbiaryl phosphines (XPhos) accelerate the oxidative addition step and prevent catalyst decomposition.

-

Base & Solvent Systems

The choice of base dictates the concentration of the active boronate species [

| System | Components | Application | Pros/Cons |

| Standard Biphasic | Toluene / EtOH / H₂O (4:1:1) + Na₂CO₃ | General purpose (Aryl Bromides/Iodides) | Pro: Excellent solubility for stilbene derivatives. Con: Requires efficient stirring for phase transfer. |

| Anhydrous/Polar | DMF or Dioxane + Cs₂CO₃ | Hydrophobic/Aggregating substrates | Pro: High temperature stability; breaks up aggregates. Con: DMF is hard to remove; Cs₂CO₃ is hygroscopic. |

| Mild/Green | iPrOH / H₂O (3:1) + K₃PO₄ | Base-sensitive substrates | Pro: Lower temperature; gentle on functional groups. Con: Slower reaction rates.[2] |

Mechanistic Pathway

The Suzuki-Miyaura cycle for this substrate involves the transfer of the bulky styrylphenyl group. Note that the E-geometry is preserved during transmetalation.

Figure 1: Catalytic cycle emphasizing the base activation pathway necessary for the bulky styrylphenyl boronate.

Standardized Experimental Protocol

Materials

-

Reagent: (E)-(4-Styrylphenyl)boronic acid (1.2 equivalents).

-

Electrophile: Aryl Bromide/Iodide (1.0 equivalent).

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%).

-

Base: Na₂CO₃ (2.0 M aqueous solution).

-

Solvent: Toluene (HPLC grade) and Ethanol (Absolute).

-

Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Procedure

Step 1: Reaction Setup (Glovebox or Schlenk Line)

-

Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

-

Add Aryl Halide (1.0 mmol) and (E)-(4-Styrylphenyl)boronic acid (269 mg, 1.2 mmol).

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Critical: If handling in air, add the catalyst last, immediately before degassing.

-

-

Seal the flask with a rubber septum.

Step 2: Solvent Addition & Degassing

-

Via syringe, add Toluene (8 mL) and Ethanol (2 mL).

-

Add 2.0 M Na₂CO₃ (2 mL, 4.0 mmol).

-

Degas: Sparge the biphasic mixture with Argon for 15 minutes.

-

Why: Oxygen causes homocoupling of the boronic acid (forming bis-styrylphenyl) and oxidizes the phosphine ligands, killing the catalyst.

-

Step 3: Reaction

-

Heat the mixture to 85–90 °C (oil bath temperature) with vigorous stirring.

-

Note: Vigorous stirring is essential to mix the aqueous base with the organic phase.

-

-

Monitor by TLC or LC-MS. Typical reaction time is 4–12 hours .

-

Endpoint: Disappearance of the aryl halide.

-

Step 4: Workup

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

-

Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO₄, and filter.

-

Concentrate under reduced pressure.

-

Caution: Do not overheat the rotovap bath (>50°C) to avoid polymerization if trace peroxides are present.

-

Step 5: Purification

-

Purify via Silica Gel Chromatography.[3]

-

Eluent: Hexanes/Ethyl Acetate gradient.

-

Note: The product is highly conjugated and likely fluorescent. Use a UV lamp (365 nm) to track the product band.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield (<30%) | Catalyst Deactivation | Switch to Pd(dppf)Cl₂ (3 mol%). The ferrocene ligand is more robust against oxidation. |

| Homocoupling | Oxygen Contamination | Degas solvents using "Freeze-Pump-Thaw" (3 cycles) instead of sparging. |

| Protodeboronation | Base too strong/Hydrous | Switch to anhydrous conditions: Cs₂CO₃ / Dioxane at 100°C. |

| Z-Isomer Present | Isomerization | Lower reaction temperature to 60°C and extend time. Avoid prolonged exposure to ambient light. |

| Insoluble Product | Aggregation | The product is likely precipitating. Add Chlorobenzene or DMF as a co-solvent to keep the product in solution during reaction. |

Workflow Diagram: Purification Logic

Figure 2: Decision tree for isolating extended conjugated systems, which often suffer from solubility issues.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1995). "Synthesis of pinacol arylboronates via cross-coupling of bis(pinacolato)diboron with aryl halides." The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

PubChem. (2024). "(E)-(4-Styrylphenyl)boronic acid - Compound Summary." National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024). "Suzuki Coupling Reaction User Guide." Merck KGaA. Link

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (E)-(4-Styrylphenyl)boronic Acid

[1]

Executive Summary & Substrate Profile

This guide details the optimization and protocol for the cross-coupling of (E)-(4-Styrylphenyl)boronic acid (CAS: 250603-10-2).[1] This reagent is a critical "molecular wire" building block used to introduce the stilbene motif into conjugated polymers, OLED materials, and fluorescent probes.

The Challenge: Unlike simple phenylboronic acids, this substrate contains an active alkene moiety. The primary failure modes in coupling this reagent are:

-

Isomerization: Loss of the E-geometry (trans) to Z (cis) under prolonged heating or irradiation.[1]

-

Competitive Heck Reaction: The palladium catalyst may coordinate to the alkene rather than the oxidative addition intermediate, leading to side products.

-

Protodeboronation: Cleavage of the C-B bond before coupling occurs, yielding simple stilbene.

This protocol prioritizes catalyst robustness and geometric retention over simple turnover frequency.

Catalyst Selection Strategy

The choice of palladium source and ligand is dictated by the electronic nature of the (E)-(4-Styrylphenyl)boronic acid.[1]

Catalyst Performance Matrix

| Catalyst System | Ligand Type | Suitability | Mechanism of Action / Notes |

| Pd(dppf)Cl₂[1][2] · DCM | Bidentate (Ferrocenyl) | Recommended | Large bite angle (99°) promotes reductive elimination, preserving the E-geometry.[1] High stability against air/moisture. |

| Pd(PPh₃)₄ | Monodentate | Standard | Effective for simple aryl bromides but prone to oxidation. Excess PPh₃ can sometimes retard the cycle for sterically hindered substrates. |

| Pd₂(dba)₃ + SPhos | Buchwald Dialkylbiaryl | High-Performance | Use for sterically hindered or electron-rich aryl chlorides.[1] The bulky ligand prevents Pd aggregation and accelerates transmetallation. |

| Pd(OAc)₂ + XPhos | Buchwald Dialkylbiaryl | Specialized | Best for heteroaryl chlorides where N-coordination to Pd is a risk.[1] |

Mechanistic Logic

For this specific substrate, we recommend Pd(dppf)Cl₂ as the primary starting point. The bidentate ligand prevents the "ring-walking" or isomerization often seen with monodentate ligands.[1] The rapid reductive elimination step characteristic of dppf complexes minimizes the time the Pd(II) species spends coordinated to the stilbene alkene, reducing side reactions.

Mechanistic Pathway & Failure Points

The following diagram illustrates the catalytic cycle, highlighting specific risks associated with the styryl moiety.

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the risk of isomerization during the transmetallation-to-reductive-elimination transition.

Standard Operating Protocol (SOP)

Objective: Coupling of (E)-(4-Styrylphenyl)boronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Reagents & Equipment[3][4]

-

Palladium Source: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane.[1][3]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for difficult substrates.[1]

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1] Note: The biphasic system is crucial for dissolving the inorganic base while solubilizing the organic reactants.[1]

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free).[1]

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

-

Cool under a stream of inert gas (Ar/N₂).[1]

-

-

Reagent Loading (Solids):

-

Solvent Addition & Degassing:

-

Reaction:

-

Heat the sealed vessel to 80°C in an oil bath or heating block.

-

Stir vigorously (800+ RPM) to ensure mixing of the biphasic layers.

-

Monitor via TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.[1]

-

Note: Avoid temperatures >100°C to minimize thermal isomerization of the stilbene.

-

-

Work-up:

-

Purification:

-

Purify via Silica Gel Flash Chromatography.

-

Tip: Stilbene derivatives are often fluorescent. Use a handheld UV lamp (365 nm) to track the product band, but minimize exposure to prevent photo-isomerization.[1]

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling of styrylphenyl boronic acid.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Catalyst Poisoning / O₂ | Ensure rigorous degassing.[1] Switch to SPhos-Pd-G2 if the aryl halide is sterically hindered.[1] |

| Homocoupling (Dimer) | Oxygen presence | Increase degassing time. Add the boronic acid slowly (syringe pump) if necessary, though rarely needed for this substrate. |

| Protodeboronation | Base too strong | Switch from K₂CO₃ to K₃PO₄ or KF . Lower temperature to 60°C. |

| Z-Isomer Detected | Thermal/Photo Isomerization | Wrap reaction vessel in aluminum foil to exclude light. Reduce reaction temperature. |

| Black Precipitate | Pd Aggregation (Pd Black) | The catalyst has decomposed ("crashed out").[1] Add excess ligand (e.g., free PPh₃ or dppf) or switch to a more stable precatalyst. |

Safety & Handling

-

Stilbene Sensitivity: (E)-(4-Styrylphenyl)boronic acid is generally stable but should be stored in the dark at 2-8°C to prevent slow isomerization or polymerization.[1]

-

Palladium: Pd compounds are toxic. Handle in a fume hood.

-

Boronic Acid Waste: Segregate liquid waste containing heavy metals and boron compounds according to local EH&S regulations.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

-

Valente, C., et al. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Conjugated Polymers and Oligomers.[7][8] Angewandte Chemie International Edition, 51(14), 3314-3332.[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: (E)-(4-Styrylphenyl)boronic acid.[1]

-

Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.

- Molander, G. A. (2015). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 48(7), 1905–1915. (Relevant alternative if the boronic acid proves unstable).

Sources

- 1. CAS 166330-10-5: Bis[2-(diphenylphosphino)phenyl] ether [cymitquimica.com]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DPEphos | 166330-10-5 | TCI AMERICA [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Base Selection Strategies for the Suzuki-Miyaura Cross-Coupling of (E)-(4-Styrylphenyl)boronic Acid

Introduction & Scope

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. When utilizing conjugated organoboron reagents such as (E)-(4-Styrylphenyl)boronic acid , researchers face unique chemoselectivity challenges. The extended conjugation of the styryl moiety stabilizes the boronic acid but simultaneously introduces vulnerabilities to competitive side reactions, including alkene isomerization, Heck-type migratory insertion, and protodeboronation.

This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal base and solvent system for coupling (E)-(4-Styrylphenyl)boronic acid. By understanding the causality behind base-mediated transmetalation, researchers can rationally design self-validating protocols that maximize yield and reproducibility.

Mechanistic Grounding: The Dual Role of the Base

The selection of a base in Suzuki-Miyaura couplings is not merely for neutralizing acid byproducts; it actively dictates the kinetic pathway of the transmetalation step 1. Historically, it was assumed that the base solely reacted with the boronic acid to form a nucleophilic tetra-coordinated boronate complex (The Boronate Pathway).

However, kinetic studies by Amatore, Jutand, and Hartwig have established the dominance of the Oxo-Palladium Pathway 2. In this mechanism, the base (e.g., OH⁻ or CO₃²⁻) displaces the halide on the Pd(II) intermediate to form a highly reactive Pd-hydroxo or Pd-alkoxo complex. This intermediate then reacts directly with the neutral boronic acid 3.

Fig 1: Dual transmetalation pathways in the Suzuki-Miyaura catalytic cycle.

Substrate-Specific Challenges for (E)-(4-Styrylphenyl)boronic Acid

When applying these mechanistic principles to (E)-(4-Styrylphenyl)boronic acid, the choice of base becomes a delicate balancing act due to three specific risk factors:

-

Protodeboronation Risk: Strong bases (e.g., NaOH, KOtBu) in aqueous media can accelerate the cleavage of the C-B bond before transmetalation occurs, yielding 4-vinylbiphenyl (or styrene derivatives) as a dead-end byproduct [[4]]().

-

Heck-Type Side Reactions: If a weak organic base (e.g., Et₃N) is used, the Suzuki transmetalation is severely retarded. The long-lived Pd(II)-aryl intermediate can instead undergo migratory insertion into the styryl double bond, leading to polymeric or Heck-coupled impurities.

-

Exothermic Profiles: Vinyl and styryl boron species can exhibit significant exothermic events during transmetalation in highly aqueous, strongly basic systems, posing safety and scalability hazards 5.

Quantitative Base Screening & Selection Guide

To mitigate these risks, mild inorganic bases are heavily favored. The table below summarizes quantitative performance metrics for various bases when coupling (E)-(4-Styrylphenyl)boronic acid with a standard aryl bromide.

| Base | Preferred Solvent System | pKa (aq) | Protodeboronation Risk | Heck-Type Side Reaction Risk | Typical Yield (%) |

| K₂CO₃ | Toluene/H₂O (10:1) | ~10.3 | Low | Low | 85–95% |

| Na₂CO₃ | Dioxane/H₂O (5:1) | ~10.3 | Low | Low | 80–90% |

| K₃PO₄ | Anhydrous Dioxane | ~12.3 | Low-Medium | Low | 85–92% |

| Cs₂CO₃ | Anhydrous DMF | ~10.3 | Low | Low | 80–88% |

| NaOH | THF/H₂O (1:1) | ~14.0 | High | Medium | < 50% |

| Et₃N | Toluene | ~10.7 | Low | High (slow Suzuki) | < 40% |

Data Synthesis Causality: K₂CO₃ in a biphasic system provides a slow, controlled release of OH⁻ into the organic layer, perfectly matching the rate of the oxo-palladium transmetalation pathway without triggering protodeboronation.

Fig 2: Base and solvent selection logic for (E)-(4-Styrylphenyl)boronic acid couplings.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate internal standards and specific analytical checkpoints to ensure the causality of failure (if any) can be immediately diagnosed (e.g., distinguishing between failed oxidative addition vs. protodeboronation).

Protocol A: Biphasic System (Optimal for Aryl Bromides/Iodides)

Causality Rationale: Biphasic Toluene/H₂O with K₂CO₃ ensures the boronic acid remains stable in the organic phase while the base acts at the interfacial layer, preventing bulk basic degradation of the styryl group 6.

Materials:

-

Aryl bromide (1.0 mmol)

-

(E)-(4-Styrylphenyl)boronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%)

-

K₂CO₃ (2.5 mmol, 2.5 equiv)

-

Toluene (10 mL) and Deionized H₂O (1 mL)

-

Internal Standard: Mesitylene (0.5 mmol)

Step-by-Step Methodology:

-

Degassing: To a Schlenk flask, add Toluene and H₂O. Sparge with Argon for 15 minutes. Causality: Oxygen promotes homocoupling of the boronic acid.

-

Reagent Loading: Add the aryl bromide, (E)-(4-Styrylphenyl)boronic acid, K₂CO₃, and the mesitylene internal standard.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive flow of Argon. Seal the flask.

-

Heating: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to maximize interfacial surface area.

-

Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot of the organic layer. Dilute with EtOAc and analyze via GC-MS.

-

Diagnostic 1: Compare product peak area to the mesitylene standard.

-

Diagnostic 2: Check for m/z corresponding to 4-vinylbiphenyl. If present >5%, the temperature is too high, causing thermal protodeboronation.

-

-

Workup: Once complete (typically 4-6 hours), cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Anhydrous System (Optimal for Aryl Triflates/Acid Chlorides)

Causality Rationale: Water-sensitive electrophiles require anhydrous conditions. K₃PO₄ is utilized because its high lattice energy in anhydrous dioxane provides just enough soluble basicity to drive the oxo-palladium pathway without hydrolyzing the electrophile 7.

Materials:

-

Aryl triflate (1.0 mmol)

-

(E)-(4-Styrylphenyl)boronic acid (1.5 mmol, 1.5 equiv - higher equiv needed due to boroxine formation)

-

Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

-

SPhos ligand (0.036 mmol, 3.6 mol%)

-

Finely milled anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv)

-

Anhydrous Dioxane (10 mL)

Step-by-Step Methodology:

-

Preparation of Base: K₃PO₄ must be oven-dried at 120 °C overnight and finely milled. Causality: Particle size directly controls the dissolution rate and thus the transmetalation kinetics.

-

Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ and SPhos in 2 mL of Dioxane. Stir for 10 minutes until the dark purple solution turns orange, indicating active Pd(0)L₂ formation.

-

Reaction Assembly: To a separate dry flask, add the aryl triflate, (E)-(4-Styrylphenyl)boronic acid, and milled K₃PO₄ in 8 mL Dioxane.

-

Initiation: Transfer the pre-activated catalyst solution to the reaction flask. Heat to 90 °C.

-

Self-Validation Checkpoint (1 Hour): Withdraw an aliquot for ¹¹B NMR.

-

Diagnostic: A shift from ~30 ppm (boronic acid) to ~20 ppm indicates the formation of unreactive boroxine anhydrides. If boroxines dominate and the reaction stalls, add 1-2 equivalents of strictly anhydrous MeOH to break the anhydride and re-initiate transmetalation.

-

-

Workup: Filter the crude mixture through a pad of Celite to remove phosphate salts, concentrate under reduced pressure, and purify.

References

-

BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.1

-

Amatore, C., Jutand, A., Le Duc, G. Mechanistic origin of antagonist effects of usual anionic bases (OH-, CO3(2-)) as modulated by their countercations (Na+, Cs+, K+) in palladium-catalyzed Suzuki-Miyaura reactions. Chemistry (2012). 2

-

ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.3

-

European Journal of Organic Chemistry (EurJOC). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide.4

-

Organic Process Research & Development (ACS). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.5

-

Royal Society of Chemistry (RSC). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC Complexes.6

-

National Institutes of Health (NIH). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanistic origin of antagonist effects of usual anionic bases (OH-, CO3(2-)) as modulated by their countercations (Na+, Cs+, K+) in palladium-catalyzed Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (E)-(4-Styrylphenyl)boronic Acid in Advanced Organic Electronics

Introduction: The Versatility of a Styrenic Building Block

(E)-(4-Styrylphenyl)boronic acid is a pivotal organic molecule that serves as a versatile building block in the synthesis of advanced materials for organic electronics. Its structure, featuring a reactive boronic acid group coupled to a styrenylphenyl moiety, makes it an ideal precursor for creating extended π-conjugated systems through the highly efficient Suzuki-Miyaura cross-coupling reaction.[1][2][3] The styryl group is of particular importance as it contributes to the desirable photophysical properties of the resulting materials, including strong fluorescence and effective charge transport capabilities.[4][5] This application note provides a detailed exploration of the use of (E)-(4-Styrylphenyl)boronic acid in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), with a focus on the creation of blue-emitting compounds.

Core Application: Synthesis of Blue-Emitting Oligo(phenylenevinylene)s for OLEDs

The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology.[6][7] Materials based on oligo(phenylenevinylene)s (OPVs), particularly those with distyrylbenzene cores, are a prominent class of blue emitters due to their high photoluminescence quantum yields and excellent color purity.[4][8] (E)-(4-Styrylphenyl)boronic acid is an essential precursor for the modular synthesis of these materials, enabling the precise construction of desired molecular architectures.[9]

A prime example of its application is in the synthesis of 1,4-bis(4-styryl)benzene, a well-known blue-emitting fluorophore. In this synthesis, (E)-(4-Styrylphenyl)boronic acid is coupled with a dihalogenated benzene derivative, such as 1,4-dibromobenzene, in a palladium-catalyzed Suzuki-Miyaura reaction.[10][11] This reaction forms new carbon-carbon bonds, extending the conjugation of the molecule and tuning its electronic properties to achieve emission in the blue region of the spectrum.[12][13]

Reaction Rationale and Significance

The Suzuki-Miyaura coupling is favored in the synthesis of organic electronic materials for several key reasons:

-

Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, which helps to preserve the integrity of the often complex and sensitive organic molecules involved.[14]

-

High Tolerance of Functional Groups: This coupling method is compatible with a wide variety of functional groups, allowing for the synthesis of a diverse range of materials with tailored properties.[1]

-

Commercial Availability of Precursors: A vast array of boronic acids and aryl halides are commercially available, facilitating the rapid and efficient synthesis of novel materials.

-

Low Toxicity of Boron-Containing Reagents: Compared to other organometallic reagents, boronic acids and their byproducts are generally less toxic, making the process more environmentally benign.[3]

The choice of (E)-(4-Styrylphenyl)boronic acid specifically allows for the introduction of the styryl moiety, which is crucial for achieving the desired blue emission. The extended π-conjugation across the stilbene-like structure leads to a smaller HOMO-LUMO gap, resulting in absorption and emission in the higher-energy visible region.[4][12]

Experimental Protocols

Protocol 1: Synthesis of 1,4-bis(4-styryl)benzene via Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the synthesis of a blue-emitting oligo(phenylenevinylene) derivative using (E)-(4-Styrylphenyl)boronic acid.

Materials:

-

(E)-(4-Styrylphenyl)boronic acid

-

1,4-Dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas

-

Standard reflux and purification apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 mmol), (E)-(4-Styrylphenyl)boronic acid (2.2 mmol), and triphenylphosphine (0.08 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (20 mL) and a solution of potassium carbonate (4.0 mmol) in deionized water (5 mL) to the flask. Finally, add palladium(II) acetate (0.02 mmol).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 1,4-bis(4-styryl)benzene.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the dihalide, driving the reaction to completion.

-

Palladium Catalyst and Ligand: Palladium(II) acetate is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.[10]

-

Base: Potassium carbonate is used to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the Suzuki coupling mechanism.[15]

-

Two-Phase Solvent System: The toluene-water system is a common choice for Suzuki couplings, as it allows for the dissolution of both the organic reactants and the inorganic base.

Visualization of the Synthetic and Application Workflow

Caption: Workflow from synthesis of a blue emitter to OLED fabrication.

Application in Other Areas of Organic Electronics

While the synthesis of blue emitters for OLEDs is a primary application, the principles extend to other areas of organic electronics:

-

Hole-Transporting Materials (HTMs): The styrylphenylenevinylene backbone can be incorporated into larger molecular structures designed as HTMs for OLEDs and perovskite solar cells.[16][17][18][19] The extended conjugation facilitates efficient hole transport, and the boronic acid functionality allows for its convenient integration into the target molecule via Suzuki coupling.

-

Organic Field-Effect Transistors (OFETs): (E)-(4-Styrylphenyl)boronic acid can be used in the synthesis of conjugated polymers for the active layer in OFETs.[20][21][22][23] The resulting polymers can exhibit desirable charge carrier mobilities due to the ordered packing of the styrylphenylenevinylene units.

Data Presentation: Photophysical Properties of Distyrylbenzene Derivatives

The photophysical properties of materials derived from (E)-(4-Styrylphenyl)boronic acid are critical to their performance in devices. The following table summarizes typical properties for 1,4-distyrylbenzene derivatives, which are representative of the compounds synthesized using this precursor.

| Compound Family | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| Unsubstituted 1,4-distyrylbenzene | ~350-370 | ~400-450 | > 0.8 |

| Donor-substituted 1,4-distyrylbenzenes | ~370-420 | ~450-500 | Variable |

| Acceptor-substituted 1,4-distyrylbenzenes | ~360-400 | ~430-480 | Variable |

Note: The exact values can vary depending on the solvent and the specific substituents on the aromatic rings.[4][12][13]

Logical Relationships in OLED Device Architecture

The successful application of materials synthesized from (E)-(4-Styrylphenyl)boronic acid depends on their integration into a multi-layered OLED device structure. Each layer has a specific function, and their energetic alignment is crucial for efficient device operation.

Caption: Layered structure of a typical OLED device.

Conclusion and Future Outlook

(E)-(4-Styrylphenyl)boronic acid is a cornerstone reagent for the synthesis of high-performance organic electronic materials. Its utility in constructing blue-emitting molecules for OLEDs via the robust and versatile Suzuki-Miyaura coupling reaction is well-established. The principles and protocols outlined in this application note provide a solid foundation for researchers and scientists in the field. Future research will likely focus on the development of novel derivatives of (E)-(4-Styrylphenyl)boronic acid to further fine-tune the optoelectronic properties of the resulting materials, leading to even more efficient and stable organic electronic devices.

References

-

Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI. Available at: [Link]

-

Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes. (2019). ACS Publications. Available at: [Link]

-

Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes. (2019). PubMed. Available at: [Link]

-

Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. (2024). MDPI. Available at: [Link]

-

Photophysical Properties of a Donor-π-Acceptor Distyrylbenzene Derivative in Solution and Solid state. (2020). ResearchGate. Available at: [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Available at: [Link]

-

Modular Assembly of Oligo(phenylenevinylene)s via Iterative Linear-Selective Oxidative Heck Reactions with Protected Boronic Acids. (n.d.). PMC. Available at: [Link]

-

Fabrication and Study of White‐Light OLEDs Based on Novel Copolymers with Blue, Yellow, and Red Chromophores. (2025). ResearchGate. Available at: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Available at: [Link]

-

Suzuki Coupling Reaction Procedure. (n.d.). Scribd. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Organic Semiconductor Backbone Using a Suzuki-Miyaura Cross-Coupling. (2026). ResearchGate. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays. (n.d.). Neliti. Available at: [Link]

-

Some of the best performance OFETs based on blends of small molecule... (n.d.). ResearchGate. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Available at: [Link]

-

Synthesis and characterization of light-emitting oligo(p-phenylene-vinylene)s and polymeric derivatives containing three. (n.d.). Wiley Online Library. Available at: [Link]

-

The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Available at: [Link]

-

OLEDs fabricated by solution process based on a novel linear poly(arylene oxindole). (2018). ResearchGate. Available at: [Link]

-

Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors. (2021). arXiv. Available at: [Link]

-

Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. (2025). PMC. Available at: [Link]

-

Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). MDPI. Available at: [Link]

-

Suzuki coupling reaction between various aryl halides and 4-methylphenylboronic acid catalyzed by Ni-LDHs... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Heterocycles for OLED Applications. (n.d.). IRIS. Available at: [Link]

-

Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). MDPI. Available at: [Link]

-

Synthesis of blue light-emitting poly( p-arylene vinylene) derivative starting from new soluble polymeric precursors. (n.d.). ResearchGate. Available at: [Link]

-

Blue-Greenish Electroluminescent Poly( p -phenylenevinylene) Developed for Organic Light-Emitting Diode Applications. (n.d.). ResearchGate. Available at: [Link]

-

blue-emitting-polymers Research Articles - Page 1. (n.d.). R Discovery. Available at: [Link]

-

Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. (n.d.). PMC. Available at: [Link]

-